

A Comprehensive Technical Guide to 2-Methyldecanal

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Compound of Interest

Compound Name: 2-Methyldecanal

Cat. No.: B1664147

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of **2-Methyldecanal**, a branched-chain aliphatic aldehyde. The information compiled herein covers its chemical synonyms, physicochemical properties, synthesis methodologies, analytical procedures, and toxicological profile, with a focus on presenting quantitative data and experimental protocols for scientific and research applications.

Chemical Identity and Synonyms

2-Methyldecanal is an organic compound classified as an aldehyde. It possesses a ten-carbon chain with a methyl group at the second position. A comprehensive list of its synonyms is provided below.

Table 1: Synonyms for **2-Methyldecanal**

Common Name/Synonym	CAS Number
2-Methyldecanal	19009-56-4
2-methyl decanal	19009-56-4
Methyloctylacetaldehyde	19009-56-4
Decanal, 2-methyl-	19009-56-4
α -Methyldecanal	19009-56-4
2-Methyldecan-1-al	19009-56-4
Methyl octyl acetaldehyde	19009-56-4
ALDEHYDE C-11 MOA	19009-56-4

Physicochemical Properties

2-Methyldecanal is a colorless to pale yellow liquid with a characteristic fatty, waxy, and citrus-peel-like odor.^{[1][2]} It is soluble in organic solvents and oils but has limited solubility in water.^[1] Key physicochemical data are summarized in Table 2.

Table 2: Physicochemical Properties of **2-Methyldecanal**

Property	Value	Reference(s)
Molecular Formula	C ₁₁ H ₂₂ O	[2]
Molecular Weight	170.29 g/mol	[2]
Boiling Point (estimated)	229.96 °C	[1]
Melting Point (estimated)	-2 °C	[3]
Density (estimated)	0.8374 g/cm ³	[1]
Vapor Pressure	8.24 Pa at 25 °C	[1]
Water Solubility	16 mg/L at 20 °C	[3]
LogP (Octanol/Water Partition Coeff.)	4.5 at 35 °C	[1]
Refractive Index (estimated)	1.4280	[1]

Synthesis of 2-Methyldecanal

Detailed, specific experimental protocols for the synthesis of **2-Methyldecanal** are not extensively available in peer-reviewed literature. However, two primary methods are cited for its preparation: the Darzens reaction and as a by-product of hydroformylation.[1][2]

Darzens Reaction (Glycidic Ester Condensation)

This method involves the condensation of methyl octyl ketone with an α -halo ester (e.g., ethyl chloroacetate) in the presence of a base to form an α,β -epoxy ester, which is then hydrolyzed and decarboxylated to yield the aldehyde.[1][4][5]

- Step 1: Epoxidation. To a cooled solution of methyl octyl ketone and ethyl chloroacetate in an aprotic solvent (e.g., benzene or THF), a strong base such as sodium ethoxide or sodium amide is added portion-wise while maintaining a low temperature. The reaction mixture is stirred until the formation of the glycidic ester is complete, as monitored by TLC.
- Step 2: Saponification. The resulting α,β -epoxy ester is then saponified by adding an aqueous solution of a strong base like sodium hydroxide and heating the mixture.

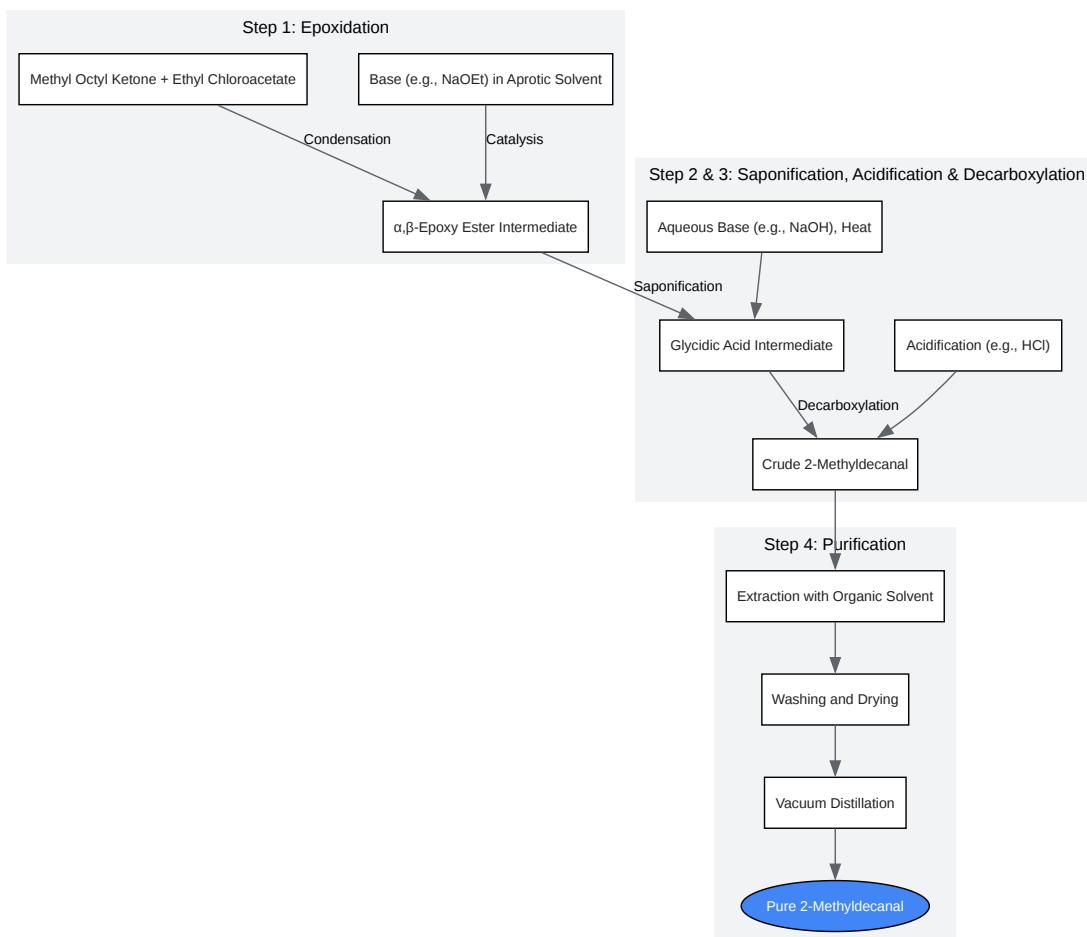
- Step 3: Acidification and Decarboxylation. The reaction mixture is cooled and acidified, which leads to the decarboxylation of the glycidic acid intermediate to form **2-Methyldecanal**.
- Step 4: Purification. The final product is extracted with an organic solvent, washed, dried, and purified by vacuum distillation.

Hydroformylation

2-Methyldecanal can be obtained as a by-product during the production of 2-methylundecanal via the hydroformylation of 1-decene.[1][2] This process involves the reaction of the alkene with a mixture of carbon monoxide and hydrogen (synthesis gas) in the presence of a catalyst, typically a rhodium or cobalt complex.[6] The reaction yields a mixture of linear (undecanal) and branched (**2-methyldecanal**) aldehydes.

- Step 1: Catalyst Preparation. A suitable catalyst, such as a rhodium complex with a phosphine ligand, is dissolved in an appropriate solvent in a high-pressure reactor.
- Step 2: Reaction. 1-Decene is added to the reactor, which is then pressurized with a mixture of carbon monoxide and hydrogen. The reaction is heated and stirred for a specified period.
- Step 3: Product Separation. After cooling and depressurizing the reactor, the product mixture containing undecanal and **2-methyldecanal** is separated from the catalyst.
- Step 4: Purification. The aldehyde isomers are then separated and purified, typically by fractional distillation.

Generalized Synthesis Workflow for 2-Methyldecanal via Darzens Reaction

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Caption: Generalized workflow for the synthesis of **2-Methyldecanal** via the Darzens reaction.

Analytical Methodologies

The quantification of **2-Methyldecanal** in various matrices can be achieved using standard analytical techniques for volatile and semi-volatile organic compounds. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable method.

Generalized Experimental Protocol for GC-MS Analysis

- Sample Preparation:
 - Extraction: For complex matrices, liquid-liquid extraction with a non-polar solvent like hexane or dichloromethane, or solid-phase microextraction (SPME) can be employed.
 - Derivatization: While not always necessary for aldehydes, derivatization (e.g., with PFBHA) can improve sensitivity and chromatographic performance in some cases.
- GC-MS Instrumentation and Conditions:
 - GC System: Agilent 7890B GC or similar.
 - Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5).
 - Oven Program: A temperature gradient program is typically used, for example, starting at 50°C, holding for 2 minutes, then ramping to 250°C at 10°C/min.
 - Injector Temperature: 250°C.
 - Carrier Gas: Helium at a constant flow rate.
 - MS System: Agilent 5977A MSD or similar.
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scanning from m/z 40 to 400.
 - Quantification: Based on the area of a characteristic ion peak from the mass spectrum of **2-Methyldecanal**, using an internal or external standard for calibration.

Biological Activity and Toxicology

Toxicological Profile

The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment of **2-Methyldecanal**. Based on a weight of evidence approach, it is considered a weak skin sensitizer.

Table 3: Toxicological Data for **2-Methyldecanal**

Endpoint	Result	Reference(s)
Skin Sensitization	Weak sensitizer	[7]
NESIL (WoE)	5900 µg/cm ²	[7]
Genotoxicity (Ames test)	Not mutagenic	[7]
Clastogenicity (in vitro)	Considered non-clastogenic (read-across)	[7]

There is no specific data available for repeated dose toxicity of **2-Methyldecanal**; however, a risk assessment has been performed using read-across to 2-methylundecanal.[7] The total systemic exposure to **2-Methyldecanal** from its use in fragrances is below the Threshold of Toxicological Concern (TTC) for a Cramer Class I material.[7]

Antimicrobial and Other Biological Activities

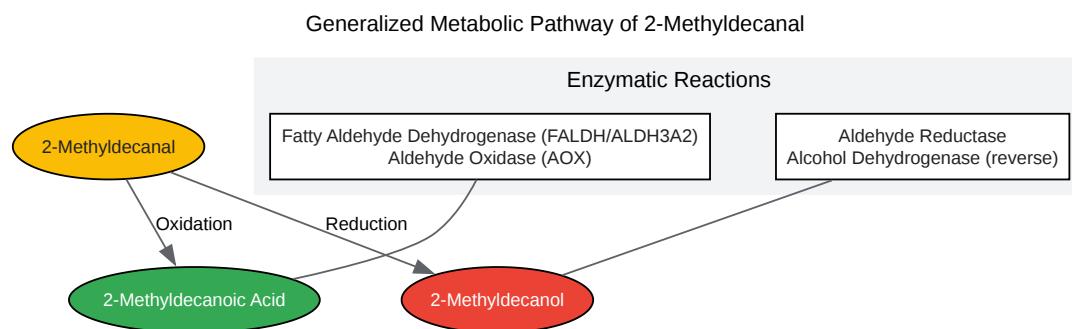
Specific studies detailing the antimicrobial or other biological activities of **2-Methyldecanal** are limited in the public domain. However, long-chain aliphatic aldehydes, in general, are known to possess antimicrobial properties. For instance, pentadecanal has shown inhibitory effects against *Listeria monocytogenes*.[8] The biological effects of aldehydes can be attributed to their ability to interact with proteins and other cellular components, potentially leading to inhibition of processes like protein synthesis and depletion of thiol compounds.[7]

Metabolism

Specific metabolic pathways for **2-Methyldecanal** have not been explicitly detailed in the literature. However, the metabolism of long-chain aliphatic aldehydes is well-understood. They

are primarily metabolized through two main pathways: oxidation to carboxylic acids and reduction to alcohols.[9]

- Oxidation: The primary metabolic route for aliphatic aldehydes is oxidation to the corresponding carboxylic acid (2-methyldecanoic acid). This reaction is catalyzed by NAD⁺-dependent fatty aldehyde dehydrogenase (FALDH), also known as ALDH3A2.[9] Aldehyde oxidases (AOX) can also contribute to this oxidation.[10] This is generally an irreversible process.[9]
- Reduction: Aldehydes can also be reduced to their corresponding primary alcohols (2-methyldecanol). This reaction can be catalyzed by aldehyde reductases or by the reverse action of alcohol dehydrogenases.[9]



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Caption: Generalized metabolic fate of **2-Methyldecanal** in biological systems.

Signaling Pathways

Currently, there is no available scientific literature that describes the specific interaction of **2-Methyldecanal** with any cellular signaling pathways. Research on the effects of aliphatic aldehydes suggests they can induce cellular stress and affect protein synthesis, which may

indirectly influence various signaling cascades, but direct modulation of specific pathways by **2-Methyldecanal** has not been reported.[\[7\]](#)

Conclusion

2-Methyldecanal is a well-characterized fragrance and flavor ingredient with established physicochemical properties. While detailed experimental protocols for its synthesis and biological testing are not widely published, its preparation can be achieved through known organic reactions like the Darzens condensation. Its toxicological profile suggests a low level of concern at current exposure levels, with skin sensitization being the primary hazard. The metabolism of **2-Methyldecanal** is expected to follow the general pathways of other aliphatic aldehydes, leading to its oxidation to a carboxylic acid or reduction to an alcohol. Further research is required to elucidate any specific biological activities and interactions with cellular signaling pathways.

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